molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

Cat. No.: B053204
CAS No.: 612494-86-7
M. Wt: 264.12 g/mol
InChI Key: PKOMFXCFEBQFMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A well-known nitrogenous base with various pharmacological properties.

    2,3-Dihydroquinoline: A reduced form of quinoline with different reactivity.

    7-Bromoquinoline: A brominated derivative of quinoline with distinct chemical properties.

Uniqueness

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is unique due to its fused pyranoquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering distinct advantages over simpler quinoline derivatives .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMFXCFEBQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462739
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612494-86-7
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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